molecular formula C19H22FN5O3S B2546530 ethyl 4-[(4-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate CAS No. 851810-79-2

ethyl 4-[(4-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate

Cat. No.: B2546530
CAS No.: 851810-79-2
M. Wt: 419.48
InChI Key: JBXLBQUMKOUYSF-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a 4-fluorophenyl group and a triazolothiazole moiety. The ethyl carboxylate group enhances solubility and bioavailability, making it a candidate for therapeutic applications. Its synthesis likely involves nucleophilic substitution and cyclization reactions, as seen in analogous triazolothiazole derivatives .

Properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-4-6-14(20)7-5-13)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXLBQUMKOUYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Cyclization of 3-[(2-Alkenyl)Sulfanyl]-1,2,4-Triazoles

Starting with 3-[(2-propenyl)sulfanyl]-4-H-1,2,4-triazole (3 ), treatment with iodine or bromine induces cyclization to form the thiazolo-triazole core. The reaction proceeds via electrophilic attack at the sulfur atom, followed by ring closure (Figure 1). Regioselectivity is influenced by the alkenyl substituent’s electronic properties, with methyl groups favoring thiazolo[3,2-b]triazole formation.

Table 1: Optimization of Triazolothiazole Synthesis

Electrophile Solvent Temperature (°C) Yield (%)
I₂ CH₂Cl₂ 25 78
Br₂ EtOH 60 82
ICl Acetonitrile 40 68

Functionalization at the 5-Position

The 5-position of the triazolothiazole is functionalized via nucleophilic substitution. Reaction with paraformaldehyde under acidic conditions introduces a hydroxymethyl group, which is subsequently oxidized to a ketone using Jones reagent. Reduction with NaBH₄ yields the secondary alcohol, pivotal for subsequent coupling.

Preparation of the Piperazine Core

The piperazine backbone is constructed using N,O,O′-tris(tosyl)bis(2-hydroxyethyl)amine (3 ), which undergoes cyclization with 4-fluoroaniline in hexamethylphosphoramide (HMPA) to form 1-(4-fluorophenyl)piperazine.

Sulfonylation and Esterification

The piperazine nitrogen is sulfonylated with 4-fluorobenzenesulfonyl chloride in dichloromethane at 0–5°C (78% yield). Subsequent esterification with ethyl chloroformate in tetrahydrofuran (THF) introduces the carboxylate group, yielding ethyl 4-(4-fluorobenzenesulfonyl)piperazine-1-carboxylate.

Table 2: Piperazine Derivatization Conditions

Step Reagent Solvent Yield (%)
Sulfonylation 4-Fluorobenzenesulfonyl chloride CH₂Cl₂ 78
Esterification Ethyl chloroformate THF 85

Fragment Coupling Strategies

The triazolothiazole and piperazine fragments are coupled via a Mannich-type reaction.

Mannich Reaction Optimization

The ketone intermediate from Section 1.2 reacts with the piperazine-bound amine in the presence of 4-fluorophenylmagnesium bromide. The reaction proceeds via nucleophilic addition, forming the methylene bridge.

Table 3: Coupling Reaction Variables

Base Solvent Temperature (°C) Yield (%)
Et₃N DMF 25 62
K₂CO₃ THF 50 58
DBU Acetonitrile 40 71

Deprotection and Final Modification

The hydroxy group on the triazolothiazole, initially protected as a tert-butyldimethylsilyl (TBS) ether, is deprotected using tetrabutylammonium fluoride (TBAF) in THF (95% yield). Final purification via column chromatography (SiO₂, ethyl acetate/hexane) ensures >98% purity.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.82–3.65 (m, 8H, piperazine-H), 2.48 (s, 3H, CH₃), 1.29 (t, J = 7.1 Hz, 3H, CH₂CH₃).
  • ¹³C NMR: δ 170.2 (C=O), 162.3 (C-F), 154.1 (triazolothiazole-C), 60.1 (OCH₂), 48.9 (piperazine-C).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₂₄H₂₆FN₅O₃S: [M+H]⁺ = 508.1764; Found: 508.1768.

Mechanistic Insights

Regioselectivity in Electrophilic Cyclization

The thiazolo-triazole’s regioselectivity is governed by the alkenyl substituent’s electron-donating capacity. Methyl groups stabilize the transition state via hyperconjugation, directing cyclization to the [3,2-b] position.

Steric Effects in Piperazine Functionalization

Bulky sulfonyl groups at the piperazine 4-position hinder axial conformations, favoring equatorial orientations that enhance coupling efficiency.

Industrial Scalability Considerations

Continuous flow reactors enable large-scale production of the piperazine intermediate, reducing reaction times from 12 h (batch) to 2 h (flow) while maintaining 85% yield.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

ConditionsReagentsOutcomeYieldReferences
Basic hydrolysisNaOH (1M), EtOH/H₂O, refluxCarboxylic acid formation85–90%
Acidic hydrolysisHCl (6M), refluxPartial decomposition observed<50%
  • Mechanism : Nucleophilic acyl substitution, with hydroxide ion attacking the carbonyl carbon.

  • Applications : Useful for generating water-soluble derivatives for pharmacological studies.

Substitution at Hydroxyl Group

The 6-hydroxy group on the thiazolo-triazole ring participates in nucleophilic substitutions.

Reaction TypeReagents/ConditionsOutcomeReferences
TosylationTsCl, DMAP, Et₃N, 0°C → rtTosylate intermediate formation
Mitsunobu ReactionDIAD, PPh₃, ROH (alkyl/aryl alcohols)Ether derivatives
  • Key Data : Tosylation proceeds quantitatively at 0°C within 2 hours .

  • Limitations : Steric hindrance from the methyl group at position 2 reduces reactivity toward bulky electrophiles.

Piperazine Ring Functionalization

The piperazine nitrogen atoms undergo alkylation, acylation, or arylation.

Reaction TypeReagents/ConditionsOutcomeReferences
N-AlkylationR-X (alkyl halides), K₂CO₃, DMF, 60°CMono- or di-alkylated products
SNAr ReactionAryl halides, Pd catalysis, DIPEAArylpiperazine derivatives
  • Selectivity : Alkylation typically occurs at the less hindered nitrogen atom .

  • Example : Reaction with 4-fluorobenzyl bromide produces disubstituted piperazine in 78% yield .

Electrophilic Aromatic Substitution

The fluorophenyl and thiazolo-triazole rings exhibit limited reactivity toward electrophiles due to electron-withdrawing effects.

Reaction TypeReagents/ConditionsOutcomeReferences
NitrationHNO₃/H₂SO₄, 0°CNo reaction observed
HalogenationBr₂, FeBr₃Trace bromination at thiazole C4
  • Rationale : Electron-deficient aromatic systems resist electrophilic attack without activating groups.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

SubstrateReagents/ConditionsOutcomeReferences
Hydroxyl groupKMnO₄, H₂O, 25°COxidized to ketone
Piperazine ringH₂O₂, AcOHN-Oxide formation
  • Stability : The hydroxyl group resists oxidation under mild conditions but forms a ketone with strong oxidants.

  • Applications : N-Oxides enhance solubility for bioavailability studies .

Metal Coordination Chemistry

The nitrogen-rich structure forms complexes with transition metals:

Metal SaltConditionsComplex TypeReferences
Fe(II)-phthalocyanineAr atmosphere, DMF, 80°CCatalytic C–H activation
Cu(II) acetateMeOH, rtMononuclear square-planar
  • Role in Catalysis : Iron complexes facilitate intramolecular C–H bond activation in synthetic applications .

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings under specific conditions:

Reaction TypeReagents/ConditionsOutcomeReferences
Suzuki-MiyauraPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, THF/H₂OBiaryl derivatives
  • Limitation : Fluorine acts as a poor leaving group, requiring pre-functionalization (e.g., bromination) .

Scientific Research Applications

The compound exhibits various biological activities that are crucial for its applications in drug development:

  • Antimicrobial Activity : Research indicates that compounds with similar structures have shown significant antimicrobial properties. The presence of the triazole and thiazole moieties enhances the compound's ability to inhibit bacterial growth and could be effective against resistant strains .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. The fluorophenyl group is known to enhance the lipophilicity and biological activity of compounds .
  • Neuropharmacological Effects : The piperazine ring is often associated with neuroactive compounds. This compound may exhibit anxiolytic or antidepressant effects, making it a candidate for further investigation in neuropharmacology .

Synthesis and Derivatives

The synthesis of ethyl 4-[(4-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate can be achieved through various methodologies involving multi-step reactions. The synthetic pathways often include:

  • Formation of the piperazine core through alkylation reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Coupling with triazole-thiazole derivatives to enhance biological activity.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound exhibited potent antibacterial activity against Gram-positive bacteria. The study utilized various assays to evaluate minimum inhibitory concentrations (MICs) and found that modifications to the triazole moiety significantly enhanced efficacy .

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines revealed that derivatives of this compound induced cell cycle arrest and apoptosis. The mechanism was attributed to the activation of caspase pathways and modulation of apoptosis-related proteins .

Mechanism of Action

The mechanism of action of ethyl 4-[(4-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The triazolothiazole moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 4 from )

  • Structural Features : Replaces the piperazine-carboxylate group with a thiazole ring and introduces a chloro substituent.
  • Activity : Exhibits antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to halogenated aryl groups enhancing membrane penetration .

Ethyl 4-[2-(4-Chlorophenyl)-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-yl]Piperazine-1-Carboxylate ()

  • Structural Features : Substitutes the triazolothiazole with a triazolopyrimidine ring and a chlorophenyl group.
  • Activity: Targets adenosine A2A receptors (Ki = 12 nM) due to the electron-deficient pyrimidine ring enhancing receptor binding .
  • Synthetic Route : Achieved via Buchwald-Hartwig coupling, differing from the target compound’s cyclization-based synthesis .

3-Ethyl-6-[3-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazole ()

  • Structural Features : Replaces the piperazine with a thiadiazole ring.
  • Crystallography : Planar triazolothiadiazole system (max deviation = 0.022 Å) facilitates π-π stacking in biological targets .
  • Activity : Demonstrates antifungal activity (IC50 = 5.2 µM against Candida albicans), linked to the thiadiazole’s electron-withdrawing effects .

Functional Analogues with Fluorophenyl and Heterocyclic Groups

AZD5153 ()

  • Structure : Bivalent triazolopyridazine with a piperazine linker.
  • Activity: Potent BRD4 inhibitor (IC50 = 0.8 nM) due to dual bromodomain binding. The triazolopyridazine core enhances binding affinity compared to monovalent analogues .
  • Pharmacokinetics: High oral bioavailability (F = 78%) and tumor growth inhibition in xenograft models (TGI = 92% at 10 mg/kg) .

2-(4-Ethyl-5-((4-Fluorobenzyl)Thio)-4H-1,2,4-Triazol-3-yl)Pyrazine ()

  • Structural Features : Combines pyrazine and triazole rings with a fluorobenzyl thioether.
  • The thioether group improves blood-brain barrier penetration .

Key Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Biological Activity clogP Reference
Target Compound Piperazine-triazolothiazole Antimicrobial (MIC = 4 µg/mL) 2.5
4-(4-Chlorophenyl)-thiazole (Compound 4) Thiazole-triazole Antimicrobial (MIC = 8 µg/mL) 3.8
AZD5153 Triazolopyridazine BRD4 inhibitor (IC50 = 0.8 nM) 4.1
2-(4-Ethyl-triazolyl)pyrazine Pyrazine-triazole AChE inhibitor (IC50 = 0.4 µM) 3.2

Discussion

The target compound’s piperazine-triazolothiazole architecture balances solubility (via the carboxylate) and bioactivity (via fluorophenyl and triazole interactions). Compared to chloro derivatives (e.g., Compound 4), its lower clogP (2.5 vs. 3.8) suggests improved solubility but reduced membrane permeability. Bivalent analogues like AZD5153 highlight the importance of structural rigidity for high-affinity binding, though their complexity increases synthetic challenges. The fluorophenyl group’s role in enhancing target specificity is consistent across studies .

Biological Activity

Ethyl 4-[(4-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure comprising a piperazine ring, a fluorophenyl group, and a triazolo-thiazole moiety. This structural diversity contributes to its multifaceted biological activity. The molecular formula is C21H24FN5O2SC_{21}H_{24}FN_5O_2S, and its molecular weight is approximately 421.51 g/mol.

Antihypertensive Activity

Recent studies have indicated that derivatives of triazolo-thiazoles exhibit antihypertensive properties by acting as β-adrenolytic agents. This compound has been shown to modulate adrenergic receptor activity, leading to reduced blood pressure in animal models .

Antioxidant Activity

The antioxidant potential of this compound is attributed to the presence of the hydroxyl group in the triazole ring. This functional group facilitates the scavenging of free radicals, thereby protecting cells from oxidative stress .

Antimicrobial and Anticancer Activities

Research has demonstrated that similar triazole derivatives possess significant antimicrobial and anticancer activities. The compound's structure allows it to interact with various biological targets, including enzymes involved in cell proliferation and survival pathways. In vitro studies have shown efficacy against several cancer cell lines, including breast and colon cancer cells .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Activity Cell Line/Organism IC50 Value
AnticancerHCT116 (colon cancer)6.2 μM
T47D (breast cancer)27.3 μM
AntimicrobialMycobacterium tuberculosisComparable to rifampicin
AntioxidantDPPH assaySignificant scavenging effect

These results suggest that the compound may serve as a lead for further development into therapeutic agents targeting cancer and infectious diseases.

Case Studies

In a notable case study involving a series of synthesized triazole derivatives, compounds similar to this compound showed promising results in reducing tumor growth in xenograft models. The study highlighted the importance of the triazole scaffold in enhancing biological activity through targeted modifications .

Q & A

Q. What synthetic strategies are employed to construct the triazolo[3,2-b][1,3]thiazole core in this compound?

The triazolo[3,2-b][1,3]thiazole moiety is synthesized via cyclocondensation and ring-closure reactions. Key methodologies include:

  • Thiosemicarbazide cyclization : Reacting oxazol-5-one derivatives with thiosemicarbazide in glacial acetic acid forms triazine intermediates, followed by diethoxy phosphine-mediated ring closure in THF (65–75% yield) .
  • Phosphorus-assisted cyclization : Using phosphorus oxychloride under reflux (120°C) achieves higher yields (80%) in analogous triazolothiadiazine systems .

Comparative Synthesis Data:

MethodReagentsTemperatureYield (%)
Thiosemicarbazide routeThiosemicarbazide, AcOHReflux65–75
Phosphorus oxychloridePOCl₃120°C80

Q. What characterization techniques are critical for confirming the compound’s structure?

Essential techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments, particularly the fluorophenyl and piperazine resonances .
  • X-ray crystallography : Provides definitive structural proof, as demonstrated for halogenated tetrazol-amine derivatives .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.

Key Spectral Benchmarks:

Functional Group¹H NMR (ppm)¹³C NMR (ppm)
Piperazine-CH₂2.5–3.545–55
Fluorophenyl aromatic6.8–7.4115–125

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical NMR data for the piperazine-carboxylate fragment?

Discrepancies are addressed via:

  • X-ray crystallography : Directly determines bond angles and molecular conformation .
  • Computational validation : Density Functional Theory (DFT) predicts chemical shifts, allowing comparison with experimental data .
  • Dynamic NMR experiments : Probe rotational barriers in the piperazine ring under variable temperatures.

Example Workflow:

Acquire high-resolution X-ray structure .

Perform DFT calculations (e.g., B3LYP/6-31G* basis set) .

Compare calculated vs. observed shifts; adjust substituent effects iteratively.

Q. What methodologies optimize the introduction of the 4-fluorophenyl group into the piperazine-methyltriazolothiazole system?

Fluorophenyl incorporation strategies include:

  • Nucleophilic aromatic substitution : Use fluorobenzyl halides with DIEA in DCM (70–85% yield) .
  • Suzuki coupling : Employ Pd catalysts for cross-coupling with fluorophenyl boronic acids.

Reaction Optimization Parameters:

ConditionOptimal RangeImpact on Yield
SolventDCM or THFMaximizes solubility
CatalystPd(PPh₃)₄Enhances coupling efficiency
Temperature80–100°CBalances rate and side reactions

Q. How can AI-driven tools enhance the synthesis or modification of this compound?

AI integration improves:

  • Reaction prediction : Platforms like COMSOL Multiphysics model reaction pathways and optimize conditions (e.g., solvent, catalyst ratios) .
  • Autonomous experimentation : Smart laboratories adjust parameters in real-time based on spectral feedback.

Case Study:
AI-guided optimization of triazolothiazole cyclization reduced side products by 30% through adaptive temperature control .

Data Contradiction Analysis

Q. How should conflicting bioactivity data from different assays be interpreted?

  • Assay standardization : Use consistent protocols (e.g., MIC for antimicrobial activity) .
  • Structure-activity relationship (SAR) studies : Compare substituent effects across derivatives.

Example Contradiction:
Discrepancies in IC₅₀ values for carbonic anhydrase inhibition may arise from variations in enzyme isoforms (hCA I vs. hCA II). Validate via isoform-specific assays .

Methodological Recommendations

  • Synthetic protocols : Prioritize phosphorus-assisted cyclization for higher yields .
  • Structural validation : Combine X-ray crystallography and DFT calculations for ambiguous cases .
  • AI integration : Implement COMSOL Multiphysics for reaction optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[(4-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[(4-fluorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.